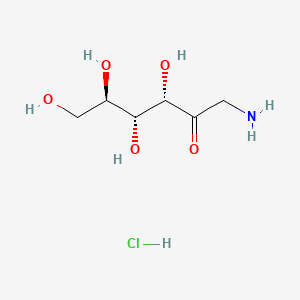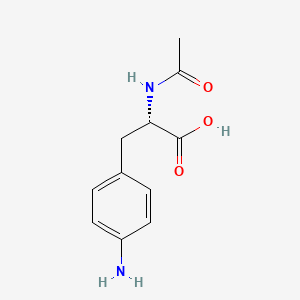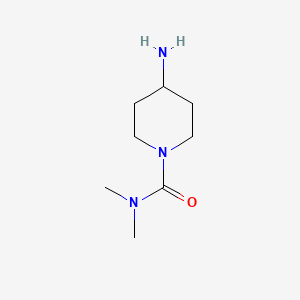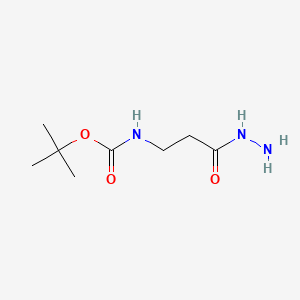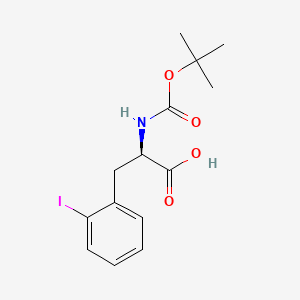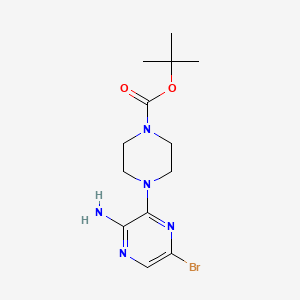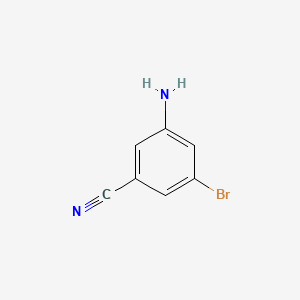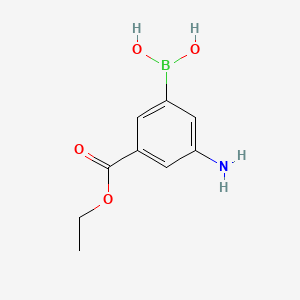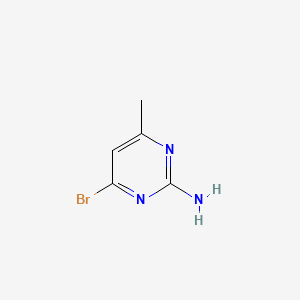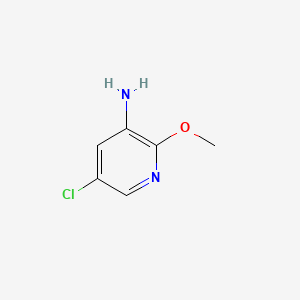
5-Chloro-2-methoxypyridin-3-amine
Descripción general
Descripción
“5-Chloro-2-methoxypyridin-3-amine” is a chemical compound with the molecular formula C6H7ClN2O . It is a solid substance and is used in laboratory chemicals .
Synthesis Analysis
While specific synthesis methods for “5-Chloro-2-methoxypyridin-3-amine” were not found, similar compounds such as “2-Chloro-5-methoxypyridin-3-amine” have been synthesized using various methods . For instance, one approach involves the use of microwave-assisted one-pot Ugi-type multi-component reactions .
Molecular Structure Analysis
The molecular structure of “5-Chloro-2-methoxypyridin-3-amine” consists of a pyridine ring with a chlorine atom at the 5th position, a methoxy group at the 2nd position, and an amine group at the 3rd position .
Chemical Reactions Analysis
While specific chemical reactions involving “5-Chloro-2-methoxypyridin-3-amine” were not found, similar compounds have been involved in various chemical reactions. For example, “5-Methoxypyridin-3-amin” has been used in palladium-catalyzed Hiyama cross-coupling and Suzuki-Miyaura cross-coupling reactions .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Intermediate Applications
5-Chloro-2-methoxypyridin-3-amine serves as a critical intermediate in various chemical syntheses, especially in the creation of complex molecules for pharmaceutical and biological research. A notable application involves its role in the rearrangements during the amination of halopyridines, which presumably involves pyridyne intermediates. This process is fundamental in the synthesis of diverse aminopyridines, which are compounds of interest in medicinal chemistry due to their potential therapeutic applications (Pieterse & Hertog, 2010).
Crystal Structure Analysis
The compound has also been utilized in crystal structure analysis, providing insights into molecular interactions and stability critical for the development of new materials and drugs. For instance, the crystal structure of a related compound, highlighting the importance of 5-Chloro-2-methoxypyridin-3-amine derivatives in understanding molecular arrangements and their potential biological activities (Lu Jiu-fu et al., 2015).
Biological Activity Exploration
Further, its derivatives have been explored for their biological activities, such as anticancer properties, highlighting the compound's significance in drug discovery and development processes. The synthesis and evaluation of these derivatives contribute to the broader understanding of their mechanisms of action and potential therapeutic applications (Sato et al., 2016).
Methodological Advances in Chemistry
The chemical's versatility extends to methodological advances in chemistry, such as the development of new protocols for nucleophilic amination of methoxypyridines. This innovative approach offers a concise access to aminopyridines, which are of significant medicinal interest, demonstrating the compound's utility in enhancing synthetic efficiency and expanding the toolkit available for chemical synthesis (Pang, Kaga, & Chiba, 2018).
Charge Transfer Complexation Studies
Additionally, the interaction of 5-amino-2-methoxypyridine derivatives with other molecules has been studied for charge transfer complexation, providing valuable insights into the electronic properties of these compounds. Such studies are fundamental in materials science, particularly in the development of new electronic and photonic materials (Alghanmi & Habeeb, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
5-chloro-2-methoxypyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVZLBYUUJGCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669291 | |
| Record name | 5-Chloro-2-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxypyridin-3-amine | |
CAS RN |
886373-70-2 | |
| Record name | 5-Chloro-2-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester](/img/structure/B581938.png)
